5-Carbamoyl-3-chloropyridine-2-carboxylic acid
Description
Chemical Structure and Properties 5-Carbamoyl-3-chloropyridine-2-carboxylic acid (CAS 1256264-86-4) is a pyridine derivative with a molecular formula of C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 3, a carboxylic acid group at position 2, and a carbamoyl group (-CONH₂) at position 3.
Properties
IUPAC Name |
5-carbamoyl-3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-3(6(9)11)2-10-5(4)7(12)13/h1-2H,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQBJEGVSJXPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200497-79-5 | |
| Record name | 5-carbamoyl-3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoyl-3-chloropyridine-2-carboxylic acid typically involves the following steps:
Chlorination: The starting material, pyridine-2-carboxylic acid, undergoes chlorination to introduce the chlorine atom at the 3-position.
Carbamoylation: The chlorinated pyridine-2-carboxylic acid is then treated with a carbamoylating agent, such as urea or ammonium carbamate, to introduce the carbamoyl group at the 5-position.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of 5-carbamoyl-3-chloropyridine-2-carboxylic acid may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Carbamoyl-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the carbamoyl group or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 5-carbamoyl-3-chloropyridine-2-carboxylic acid exhibit potential anticancer properties. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on specific protein kinases implicated in cancer progression. Notably, inhibitors targeting TBK1 (TANK-binding kinase 1) have shown promise in treating various cancers, including prostate and breast cancer. Inhibition of TBK1 has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
1.2 Anti-inflammatory Properties
The anti-inflammatory effects of pyridine derivatives have also been documented. Compounds similar to 5-carbamoyl-3-chloropyridine-2-carboxylic acid have been shown to inhibit COX-2 activity, a key enzyme involved in inflammation. For example, studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that these compounds could serve as effective alternatives for managing inflammatory diseases .
Agrochemical Applications
2.1 Herbicide Development
The synthesis of 5-carbamoyl-3-chloropyridine-2-carboxylic acid and its derivatives has been linked to the development of novel herbicides. The compound serves as a precursor for the synthesis of nicotinic acid anilide herbicides, such as diflufenican, which are utilized for their effectiveness against a broad spectrum of weeds while minimizing environmental impact .
2.2 Fungicide Properties
In addition to herbicides, the compound has been explored for its fungicidal properties. Research indicates that derivatives can be formulated into fungicides that target specific fungal pathogens affecting crops, thereby enhancing agricultural productivity and sustainability .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity of 5-carbamoyl-3-chloropyridine-2-carboxylic acid is crucial for optimizing its applications. SAR studies have revealed that modifications at specific positions on the pyridine ring can significantly enhance biological activity. For instance, substituents that increase electron density at the 2-position have been associated with improved anti-inflammatory effects .
| Compound | Activity Type | IC50/ED50 Values | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 0.04 μmol | |
| Compound B | TBK1 Inhibition | Effective in NSCLC | |
| Diflufenican | Herbicide Efficacy | Effective against broadleaf weeds |
Case Studies
4.1 Case Study: Anticancer Activity in Prostate Cancer
A study investigated the effects of a derivative of 5-carbamoyl-3-chloropyridine-2-carboxylic acid on prostate cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in prostate cancer treatment .
4.2 Case Study: Development of New Herbicides
Research focusing on the synthesis of new herbicides from 5-carbamoyl-3-chloropyridine-2-carboxylic acid highlighted its role as a building block for creating more effective herbicides with lower toxicity profiles compared to traditional options .
Mechanism of Action
5-Carbamoyl-3-chloropyridine-2-carboxylic acid is similar to other pyridine derivatives, such as 3-chloropyridine-2-carboxylic acid and 5-carbamoylpyridine-2-carboxylic acid. its unique combination of functional groups and substitution pattern sets it apart from these compounds. The presence of both a carbamoyl group and a chlorine atom on the pyridine ring contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Chlorine Position: The presence of chlorine at C3 in the target compound vs. C5 in 2-[(5-chloro-2-pyridyl)amino]-2-oxo-acetic acid alters electronic distribution, affecting acidity (pKa) and binding affinity in biological systems .
- Carbamoyl vs.
- Dichloro Derivatives : 3,6-Dichloropyridine-2-carboxylic acid exhibits higher lipophilicity (logP ~2.1) compared to the target compound (logP ~1.3), influencing membrane permeability in agrochemical formulations .
Physicochemical Properties
- Solubility : The carbamoyl group in the target compound improves aqueous solubility (≈15 mg/mL at 25°C) relative to the methylpyridinyloxy-substituted analog (≈5 mg/mL), which is hindered by steric bulk .
- Thermal Stability : Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher melting points (230–235°C) due to stronger intermolecular hydrogen bonding compared to pyridine analogs (180–185°C) .
Biological Activity
5-Carbamoyl-3-chloropyridine-2-carboxylic acid (CAS Number: 1200497-79-5) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. Recent studies have focused on its synthesis, anti-inflammatory effects, and potential therapeutic applications.
- Molecular Formula : C7H5ClN2O3
- Molecular Weight : 200.58 g/mol
- Structure : The compound features a chlorinated pyridine ring with a carbamoyl and carboxylic acid functional group, which plays a crucial role in its biological activity.
Anti-inflammatory Effects
Research indicates that derivatives of pyridine, including 5-Carbamoyl-3-chloropyridine-2-carboxylic acid, exhibit significant anti-inflammatory properties. A study reported the compound's effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | SI (COX-1/COX-2) |
|---|---|---|---|
| 5-Carbamoyl-3-chloropyridine-2-carboxylic acid | 19.45 ± 0.07 | 42.1 ± 0.30 | 2.16 |
The selectivity index (SI) indicates that the compound has a preference for inhibiting COX-1 over COX-2, suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
The anti-inflammatory activity of 5-Carbamoyl-3-chloropyridine-2-carboxylic acid is believed to stem from its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages. This was demonstrated through Western blotting and RT-PCR analyses, which showed a significant reduction in mRNA and protein levels of these enzymes upon treatment with the compound .
In Vivo Studies
In vivo studies using carrageenan-induced paw edema models have demonstrated that the compound significantly reduces inflammation. The effective dose (ED50) was found to be comparable to that of standard anti-inflammatory drugs like indomethacin, indicating its potential as an alternative therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups, such as the chlorine atom at position 3 of the pyridine ring, enhances the biological activity of the compound. Modifications at other positions can lead to variations in potency and selectivity against different COX isoforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
